BRD4 BD1 Affinity: 15 nM Kd by ITC Confirms Nanomolar Target Engagement
Brd4 D1-IN-2 demonstrates a binding affinity (Kd) of 15 nM against BRD4 BD1 measured by isothermal titration calorimetry (ITC) [1]. This places its binding potency in the low nanomolar range, comparable to the BD1 affinity of clinical-stage pan-BET inhibitors (e.g., JQ1 BD1 IC50 ~77 nM; OTX015 BD1 IC50 ~200 nM in AlphaLISA) [2][3]. The ITC methodology provides a direct, label-free thermodynamic measurement, establishing Brd4 D1-IN-2 as a validated chemical probe for BRD4 BD1 target engagement studies requiring confirmed binding potency [1].
| Evidence Dimension | BRD4 BD1 binding affinity |
|---|---|
| Target Compound Data | 15 nM (Kd, ITC) |
| Comparator Or Baseline | JQ1: 77 nM (IC50, BRD4 BD1); OTX015: 200 nM ± 119 nM (IC50, BRD4 BD1, AlphaLISA); PLX51107: 1.7 nM (Kd, BRD4 BD1) |
| Quantified Difference | ~5.1-fold higher binding potency than JQ1 BD1; ~13-fold higher than OTX015 BD1; ~8.8-fold lower than PLX51107 BD1 |
| Conditions | ITC for Brd4 D1-IN-2; AlphaLISA/FRET for comparators |
Why This Matters
Validated 15 nM Kd by ITC ensures sufficient target engagement for cellular and biochemical assays, supporting procurement when BD1-specific nanomolar binding is required.
- [1] Cui H, et al. A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes. J Med Chem. 2022;65(3):2342-2360. View Source
- [2] Filippakopoulos P, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. View Source
- [3] Nature. Table 1: Binding assay (AlphaLISA) IC50 for BET inhibitors. 2022. View Source
